molecular formula C13H22N2O2 B11098956 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate CAS No. 312509-79-8

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate

Cat. No.: B11098956
CAS No.: 312509-79-8
M. Wt: 238.33 g/mol
InChI Key: XJUKRHKGMIXGDO-UHFFFAOYSA-N
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Description

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a hexynyl chain and an acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate typically involves the reaction of 4-methylpiperazine with hex-4-yn-3-ol in the presence of an acetylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperazin-1-yl)hex-4-yn-3-yl acetate is unique due to its specific structural features, such as the combination of a piperazine ring with a hexynyl chain and an acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

312509-79-8

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)hex-4-yn-3-yl acetate

InChI

InChI=1S/C13H22N2O2/c1-4-13(17-12(2)16)6-5-7-15-10-8-14(3)9-11-15/h13H,4,7-11H2,1-3H3

InChI Key

XJUKRHKGMIXGDO-UHFFFAOYSA-N

Canonical SMILES

CCC(C#CCN1CCN(CC1)C)OC(=O)C

Origin of Product

United States

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